molecular formula C23H20BrN7O2S B11090754 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B11090754
M. Wt: 538.4 g/mol
InChI Key: GTYZVLGHOISMHL-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a triazinoindole ring system, which includes a 5-membered triazine ring fused with a 6-membered indole ring.
    • The compound contains a thioether (sulfanyl) group and an acetamide moiety.
    • The bromine substitution occurs at the 8-position of the indole ring.
  • Overall, it’s a fascinating combination of aromatic and heterocyclic features.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is lacking.
    • Molecular targets and pathways remain unexplored.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C23H20BrN7O2S

    Molecular Weight

    538.4 g/mol

    IUPAC Name

    2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

    InChI

    InChI=1S/C23H20BrN7O2S/c1-13-19(22(33)31(30(13)3)15-7-5-4-6-8-15)25-18(32)12-34-23-26-21-20(27-28-23)16-11-14(24)9-10-17(16)29(21)2/h4-11H,12H2,1-3H3,(H,25,32)

    InChI Key

    GTYZVLGHOISMHL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C5=C(N4C)C=CC(=C5)Br)N=N3

    Origin of Product

    United States

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